

A Comparative Efficacy Study: Lecanemab vs. Donanemab in Early Alzheimer's Disease

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An objective analysis of two leading amyloid-beta-directed monoclonal antibodies for researchers, scientists, and drug development professionals.

The landscape of Alzheimer's disease (AD) therapeutics has been significantly reshaped by the emergence of monoclonal antibodies targeting amyloid-beta (Aβ) pathology. Among the frontrunners, lecanemab (marketed as Leqembi) and donanemab have demonstrated the ability to modify the course of early-stage AD. This guide provides a comprehensive comparison of their efficacy, supported by key experimental data from their pivotal clinical trials.

Mechanism of Action: Targeting Different Aβ Species

Both lecanemab and donanemab are humanized IgG1 monoclonal antibodies designed to clear A β plaques from the brain, a hallmark of Alzheimer's disease. However, they exhibit distinct targeting preferences within the A β cascade.

- Lecanemab: This antibody preferentially binds to soluble Aβ protofibrils, which are considered to be highly neurotoxic and precursors to insoluble amyloid plaques.[1][2][3] By targeting these early-stage aggregates, lecanemab aims to prevent the formation of new plaques and neutralize the toxicity of soluble Aβ species.[1][2]
- Donanemab: In contrast, donanemab specifically targets an N-terminal pyroglutamatemodified form of Aβ (AβpE3) that is present in established amyloid plaques.[4][5] This

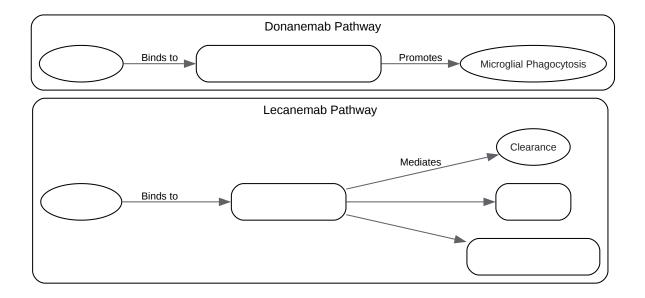




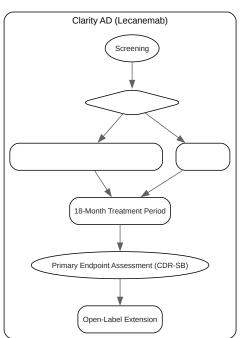


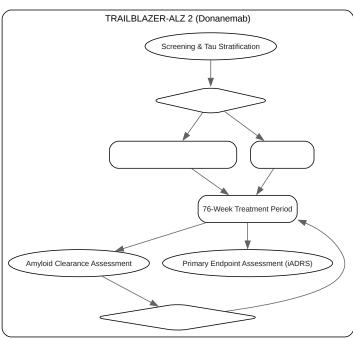
targeted approach is designed to enhance the clearance of existing amyloid deposits through microglial-mediated phagocytosis.[4]











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